molecular formula C17H22N4O B195952 N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide CAS No. 107007-95-4

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Cat. No. B195952
M. Wt: 298.4 g/mol
InChI Key: GHVQAOGYNZNTIA-UHFFFAOYSA-N
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Description

“N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” is a complex organic compound. It contains a 9-methyl-9-azabicyclo[3.3.1]nonan-3-yl group, which is a type of azabicycloalkane, a class of organic compounds containing a nitrogen atom . This group is attached to an indazole-3-carboxamide moiety, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . Another study reported the synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 9-azabicyclo[3.3.1]nonan-3-one derivatives have been used in the oxidation of alcohols to afford the corresponding carbonyl compounds . Another study reported the reductive amination of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones in the presence of sodium triacetoxyhydridoborate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has a molecular weight of 153.22, is a white to yellow to yellow-brown solid, and is stored at room temperature .

Scientific Research Applications

Method Development in Pharmaceutical Analysis

A study by Rao et al. (2017) focused on developing a high-performance liquid chromatography method for determining granisetron hydrochloride and related impurities, including N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide. This method is significant in ensuring the purity and efficacy of pharmaceutical compounds.

Crystallography in Drug Analysis

A crystallographic study by Ravikumar & Sridhar (2010) examined the structure of granisetron, which includes the N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide moiety. This research aids in understanding the interaction of pharmaceuticals with metal complexes.

Pharmacological Research

A pharmacological study by Langlois et al. (1996) investigated the effects of granisetron, which contains the chemical moiety , on visceral hypersensitivity. This contributes to the understanding of drug mechanisms in conditions like irritable bowel syndrome.

Radioligand Development

Robertson et al. (1990) synthesized a radioligand, LY278584, containing a variant of N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide, for studying 5HT3 receptors. This is crucial for biochemical studies of receptor interactions.

Synthesis and Structural Analysis of Carbamates

Iriepa et al. (2004) conducted a study on carbamates derived from 9-methyl-9-azabicyclo[3.3.1]nonan-3β-ol, related to the chemical . The study provides insights into the synthesis and structural characteristics of these compounds.

Safety And Hazards

The safety and hazards of similar compounds have been documented. For instance, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another compound, Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, also has similar hazard statements .

Future Directions

The future directions for the study of “N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For example, one study mentioned that further explorations of the mechanism of cell kill are under investigation .

properties

IUPAC Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-21-12-5-4-6-13(21)10-11(9-12)18-17(22)16-14-7-2-3-8-15(14)19-20-16/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVQAOGYNZNTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564037
Record name N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

CAS RN

107007-95-4
Record name N-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Citations

For This Compound
1
Citations
P Goudanavar, D Hiremath… - Asian Journal of …, 2011 - indianjournals.com
The present study was aimed at developing and evaluating fast disintegrating tablets of Granisetron HCl using natural superdisintegrants like Plantago ovata, gum karaya and agar and …
Number of citations: 18 www.indianjournals.com

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